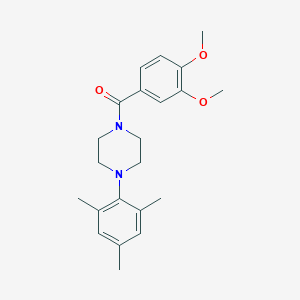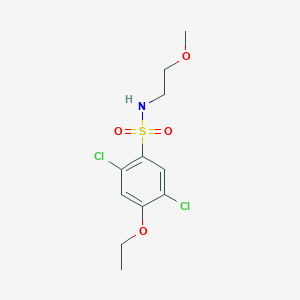![molecular formula C14H19BrN2O5S B288517 Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288517.png)
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate, also known as BMS-204352, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of sulfonamide-containing piperazine derivatives and has a molecular weight of 442.31 g/mol.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves the inhibition of PDE5, which leads to the accumulation of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells. This results in the relaxation of the smooth muscle and vasodilation, which is beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been shown to have potent inhibitory activity against PDE5, which leads to the accumulation of cGMP in the smooth muscle cells. This results in the relaxation of the smooth muscle and vasodilation, which is beneficial in the treatment of various diseases. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may have additional therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate for lab experiments include its high potency and selectivity for PDE5, which makes it a useful tool for studying the role of PDE5 in various physiological processes. However, its use may be limited by its low solubility in aqueous solutions, which may require the use of organic solvents or co-solvents.
Zukünftige Richtungen
For the research on Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate include the development of more efficient and scalable synthesis methods for higher yields and purity. There is also a need for further studies to explore its potential applications in the treatment of various diseases, including pulmonary hypertension, heart failure, and inflammatory disorders. Additionally, the development of analogs with improved pharmacokinetic properties may lead to the development of more effective therapies.
Synthesemethoden
The synthesis of Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with piperazine in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate to yield the final product. This synthesis method has been reported in the literature and has been optimized by various research groups for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have potent inhibitory activity against various enzymes, including phosphodiesterase 5 (PDE5), which is involved in the regulation of smooth muscle tone. This makes it a potential candidate for the treatment of various diseases, including erectile dysfunction, pulmonary hypertension, and heart failure.
Eigenschaften
Produktname |
Ethyl 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-1-piperazinecarboxylate |
|---|---|
Molekularformel |
C14H19BrN2O5S |
Molekulargewicht |
407.28 g/mol |
IUPAC-Name |
ethyl 4-(4-bromo-3-methoxyphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O5S/c1-3-22-14(18)16-6-8-17(9-7-16)23(19,20)11-4-5-12(15)13(10-11)21-2/h4-5,10H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
WIAYJLPYJRJIOW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-methyl-2-[(4-methyl-1H-imidazol-1-yl)sulfonyl]phenyl ether](/img/structure/B288435.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)











